N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide
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Overview
Description
The compound “N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide” is a complex organic molecule. It contains a benzodioxole moiety, an isoquinoline moiety, and an acetamide moiety, connected by a thioether linkage .
Molecular Structure Analysis
The benzodioxole and isoquinoline moieties are aromatic, which may contribute to the compound’s stability. The thioether linkage could potentially be a site of reactivity .Scientific Research Applications
Antitumor Activity
Several studies have focused on the synthesis and evaluation of compounds for their antitumor activities. For instance, novel quinazolinone derivatives have shown significant broad-spectrum antitumor activity, with some compounds exhibiting potent activity against CNS, renal, and breast cancer cell lines, as well as leukemia cell lines (Al-Suwaidan et al., 2016). Additionally, compounds derived from benzodifuranyl, oxadiazepines, and thiazolopyrimidines have been synthesized and shown to have cyclooxygenase inhibition properties, along with analgesic and anti-inflammatory activities, which could be beneficial in cancer treatment (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Research into the synthesis of novel acetamide derivatives containing quinoline linkage has demonstrated potent antibacterial agents against a range of microorganisms (Bhoi et al., 2015). This suggests the potential application of similar compounds in addressing antibiotic resistance issues.
Anti-inflammatory and Psychotropic Activity
New N-[(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides have been synthesized and found to possess significant anti-inflammatory and psychotropic activities. These compounds have shown marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, NO-induction ability, and some even demonstrate antimicrobial action (Zablotskaya et al., 2013).
Siderophore Activity
The synthesis and siderophore activity of albomycin-like peptides derived from key constituents have been investigated, highlighting the role of these compounds in microbial iron-transport systems (Dolence et al., 1991). This research underlines the potential application of similar acetamide derivatives in enhancing the bioavailability of iron, crucial for agricultural and medical applications.
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(5-methoxyisoquinolin-1-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-23-15-4-2-3-14-13(15)7-8-20-19(14)26-10-18(22)21-12-5-6-16-17(9-12)25-11-24-16/h2-9H,10-11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWGVDKPINZNGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide |
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